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Compound of Interest

Compound Name: 6-(Decyldithio)-1H-purin-2-amine

Cat. No.: B1204479 Get Quote

Disclaimer: A comprehensive search of the scientific literature revealed no specific structure-

activity relationship (SAR) studies for 6-(decyldithio)-1H-purin-2-amine derivatives. The

following guide presents a comparative analysis of structurally related 6-thio- and 6-substituted-

2-aminopurine analogs to provide insights into how modifications at the 6-position of the purine

ring influence biological activity. The data and experimental protocols are based on published

research on these analogous compounds.

Introduction
Purine analogs are a cornerstone of medicinal chemistry, with numerous derivatives developed

as anticancer, antiviral, and immunosuppressive agents. The 2-amino-6-substituted purine

scaffold is of particular interest due to its structural similarity to the natural purine guanine.

Modifications at the 6-position have been extensively explored to modulate the biological

activity and selectivity of these compounds. This guide summarizes key findings from SAR

studies on 6-thio-substituted 2-aminopurine derivatives and related compounds, providing a

framework for understanding the impact of structural changes on their therapeutic potential.

Data Presentation: Comparative Biological Activity
of 6-Substituted Purine Analogs
The following table summarizes the biological activities of various 6-substituted purine

derivatives, highlighting the influence of the substituent at the 6-position.
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Compound/Ser
ies

Modification at
C6-Position

Biological
Target / Assay

Key Findings Reference

2-Amino-6-

(benzylthio)purin

e Derivatives

Benzylthio group

with para-

substituents (H,

CH3)

O6-alkylguanine-

DNA

alkyltransferase

(AGT) depletion

in HT29 colon

tumor cells

Inactive in

depleting AGT,

suggesting that a

thioether linkage

at C6 is not

favorable for this

specific activity.

Moschel et al.,

1992

6-Substituted

Purine

Derivatives

Thioether linkage

compared to

oxygen and

nitrogen

isosteres

Inotropic activity

(cardiac muscle

contractility)

Thioether-linked

derivatives were

found to be

superior to their

oxygen and

nitrogen

counterparts in

terms of positive

inotropic activity.

Press et al.,

1992

2-

Arylaminopurines

Cyclohexylmethy

l group

Cyclin-

Dependent

Kinase 2 (CDK2)

inhibition

The presence of

a substituent at

the 6-position

was found to be

crucial for potent

CDK2 inhibitory

activity.

Foloppe et al.,

2002

Thiosubstituted

Purines

Propargylthio,

pyrrolidinobutyny

lthio,

sulfenamide, and

sulfonamide

groups

Anticancer

activity against

SNB-19

(glioblastoma),

C-32

(melanoma), and

T47D (breast

cancer) cell lines

2-Chloro-7-

methyl-6-

pyrrolidinobutyny

lthiopurine

showed the most

potent activity

against SBN-19

and C-32 cell

lines.

Kandefer-

Szerszeń et al.,

2015[1]
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Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.

O6-Alkylguanine-DNA Alkyltransferase (AGT) Depletion
Assay
This assay measures the ability of a compound to inactivate the DNA repair protein AGT.

Preparation of Cell Extracts: HT29 human colon tumor cells are harvested and lysed to

prepare a cell-free extract containing active AGT.

Incubation with Test Compounds: The cell extract is incubated with various concentrations of

the test compounds for a defined period.

AGT Activity Measurement: The remaining AGT activity is determined by adding a

radiolabeled DNA substrate containing O6-methylguanine. The transfer of the radiolabeled

methyl group from the DNA to the AGT protein is quantified.

Data Analysis: The percentage of AGT depletion is calculated by comparing the activity in

treated samples to that in untreated controls.

In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an

indicator of cell viability, proliferation, and cytotoxicity.

Cell Seeding: Cancer cell lines (e.g., SNB-19, C-32, T47D) are seeded in 96-well plates and

allowed to attach overnight.

Compound Treatment: The cells are treated with various concentrations of the test

compounds and incubated for a specified duration (e.g., 72 hours).

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is

added to each well and incubated to allow for the formation of formazan crystals by

metabolically active cells.

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
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Absorbance Measurement: The absorbance of the colored solution is measured using a

microplate reader at a specific wavelength (e.g., 570 nm).

Data Analysis: The cell viability is expressed as a percentage of the control, and the IC50

value (the concentration of compound that inhibits cell growth by 50%) is calculated.
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Caption: A generalized workflow for structure-activity relationship (SAR) studies.

Metabolic Pathway of Thiopurine Drugs
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Caption: A simplified metabolic pathway for 6-thiopurine drugs.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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